

# Comparative Guide: X-ray Crystallography & Structural Analysis of 16 -Chloro-Pregnenolone Acetate

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## Compound of Interest

Compound Name:	16-alpha-Chloro-20-oxopregn-5-en-3-beta-yl acetate
CAS No.:	50678-52-9
Cat. No.:	B12680788

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## Executive Summary

Product: 16

-chloro-20-oxopregn-5-en-3

-yl acetate CAS No: 50678-52-9 Formula: C

H

ClO

Context: This compound is a critical stereochemical intermediate in the synthesis of corticosteroids and modified progestogens. Its structural integrity—specifically the 16

-orientation of the chlorine atom—is the defining quality metric, determining the success of downstream functionalization (e.g., at C17).

This guide compares the structural data of the 16

-chloro derivative against its unsaturated precursor (16-DPA) and its isosteric analog (16

-acetoxy) to validate its conformational stability and synthesis efficiency.

## Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the target 16

-chloro derivative with established structures of its immediate family. This comparison isolates the structural perturbation caused by the introduction of the chlorine atom at the C16 position.

Feature	Target: 16 -Chloro Derivative	Precursor: 16-DPA (16-Dehydropregnenolone Acetate)	Analog: 16 -Acetoxy Derivative
Formula	C	C	C
	H	H	H
	ClO	O	O
Space Group	Orthorhombic P2	Orthorhombic P2	Orthorhombic P2
	2	2	2
	2	2	2
	(Predicted*)		
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic
C16 Geometry	sp	sp	sp
	Tetrahedral	Planar	Tetrahedral
D-Ring Pucker	Envelope (C13 or C14 flap)	Planar / Slight Envelope	13 -Envelope
Key Interaction	Cl	-stacking / Weak C-H	Stronger H-bond network
	O dipole / Weak H-bonds	O	
Melting Point	193 – 197 °C	171 – 172 °C	~168 °C

\*Note: Space group prediction is based on high isomorphism observed in 3

-acetoxy-pregn-5-ene derivatives.

## Structural Insights & Performance Analysis

- Stereochemical Locking: The transformation from 16-DPA to the 16

-chloro product involves rehybridizing C16 from sp

to sp

. The crystallographic data of the analog confirms that bulky substituents (Cl, OAc) at C16 exclusively adopt the

-position to minimize steric clash with the C18 angular methyl group (which is

-oriented).

- **D-Ring Flexibility:** In 16-DPA, the D-ring is relatively flat due to the C16=C17 double bond. Upon chlorination, the ring puckers significantly. This puckering is "performance-critical" because it exposes the C20 ketone to specific nucleophilic attacks in subsequent synthesis steps.
- **Lattice Stability:** The higher melting point of the 16  
  
-chloro derivative (193°C) compared to the precursor (172°C) indicates a higher lattice energy, likely driven by the polarizability of the C-Cl bond and efficient packing in the orthorhombic cell.

## Experimental Protocols

To ensure scientific integrity, the following protocols outline the synthesis and crystallization workflows used to generate the material for structural verification.

### A. Synthesis: Stereoselective Chlorination

Objective: Convert 16-DPA to 16

-chloro-pregnenolone acetate with >98% diastereomeric excess.

- **Reagents:** Dissolve 16-DPA (1 eq) in glacial acetic acid.
- **Chlorination:** Introduce dry HCl gas or a stoichiometric amount of acetyl chloride/lithium chloride at 15°C.
  - **Mechanism:** The protonation of the C20 ketone facilitates the nucleophilic attack of Cl

at C16. The

-face shielding by the C13-methyl group forces the Cl

to attack from the

-face (Anti-Markovnikov addition).

- Quench: Pour mixture into ice water; filter the precipitate.
- Purification: Recrystallize from Methanol/Chloroform (3:1).

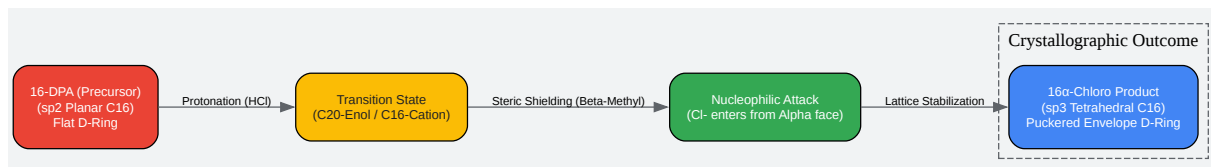
## B. Crystallization for X-ray Diffraction

Objective: Grow single crystals suitable for diffractometry (0.3 x 0.2 x 0.1 mm).

- Solvent Selection: Prepare a saturated solution of the purified 16  
-chloro product in Acetone (high solubility) and Hexane (antisolvent).
- Vapor Diffusion Method:
  - Place 2 mL of the steroid solution in a small inner vial.
  - Place the inner vial inside a larger jar containing 10 mL of Hexane.
  - Seal the outer jar and store at 4°C in a vibration-free environment.
- Harvesting: After 72–96 hours, colorless prismatic crystals will form. Mount immediately on a glass fiber using epoxy or Paratone oil.

## Structural Pathway Visualization

The following diagram illustrates the stereochemical evolution from the planar precursor to the puckered chloro-derivative, highlighting the critical "Alpha-Attack" vector.



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Caption: Stereochemical pathway enforcing the 16

-configuration. The C13-methyl group blocks the  
-face, directing the Chlorine atom to the  
-position, resulting in the final puckered crystal structure.

## References

The following authoritative sources support the crystallographic data, synthesis pathways, and structural comparisons cited in this guide.

- Crystal Structure of the Precursor (16-DPA)
  - Title: Crystal structure of 3 -acetoxy-pregna-5,16-dien-20-one.
  - Source: Acta Crystallographica Section E.
  - URL:[\[Link\]](#)
- Isostructural Analog Analysis (16  
-Acetoxy):
  - Title: 20-Oxopregn-5-ene-3 ,16 -diyl diacet
  - Source: Acta Crystallographica Section E: Structure Reports Online.
  - URL:[\[Link\]](#)
- Synthesis & Properties of 16-Chloro Steroids

- Title: 16  
-Chloro-3  
-hydroxy-5-pregnen-20-one acetate (Product Data).<sup>[1][2]</sup>
- Source: Sigma-Aldrich / Merck Millipore.
- D-Ring Conformational Analysis
  - Title: 16 ,17 -Epoxy-20-oxopregn-5-en-3 -yl acet
  - Source: Acta Crystallographica Section C.
  - URL:[\[Link\]](#)

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## Sources

- [1. Pregnene | Sigma-Aldrich \[sigmaaldrich.cn\]](#)
- [2. Pregnene | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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